

# "addressing catalyst deactivation in lanthanum oxide catalysts"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

Compound Name: *Lanthanum citrate*

Cat. No.: *B1205565*

[Get Quote](#)

## Technical Support Center: Lanthanum Oxide Catalysts

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lanthanum oxide ( $\text{La}_2\text{O}_3$ ) catalysts.

## Section 1: Troubleshooting Guides

This section addresses common issues encountered during experiments with lanthanum oxide catalysts.

### Issue 1: Rapid Catalyst Deactivation

Q1: My  $\text{La}_2\text{O}_3$  catalyst is deactivating much faster than expected. What are the likely causes and how can I troubleshoot this?

A1: Rapid deactivation of  $\text{La}_2\text{O}_3$  catalysts is primarily caused by three main factors: carbonate formation, sintering, and coking. Here's a step-by-step guide to identify and address the issue:

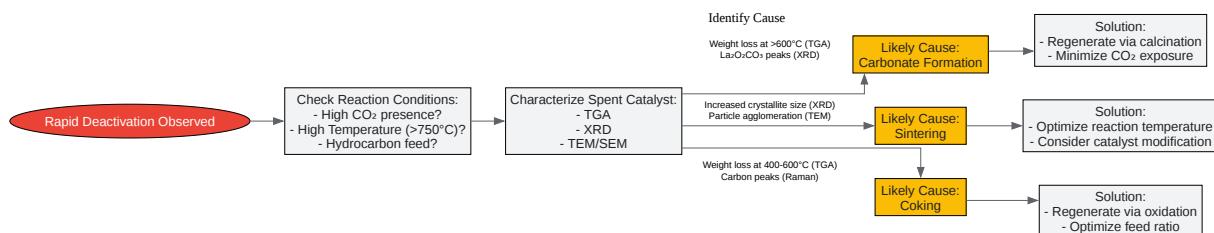
#### Step 1: Identify the Cause of Deactivation

- Carbonate Formation: Lanthanum oxide readily reacts with carbon dioxide ( $\text{CO}_2$ ), even from the air, to form lanthanum carbonate ( $\text{La}_2\text{O}_2\text{CO}_3$ ) or lanthanum oxycarbonate, which are

generally less active. This is a major cause of deactivation, especially in CO<sub>2</sub>-rich reaction environments like dry reforming of methane.[1]

- Sintering: High reaction temperatures can cause the small catalyst particles to agglomerate, leading to a decrease in the active surface area. This is an irreversible process.
- Coking: In reactions involving hydrocarbons, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.

Troubleshooting Workflow:



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for rapid catalyst deactivation.

## Step 2: Implement Solutions

- For Carbonate Formation:
  - Regeneration: Calcine the deactivated catalyst in an inert atmosphere (e.g., N<sub>2</sub> or Ar) at temperatures above 750°C to decompose the carbonate species.[2]

- Prevention: Handle and store the catalyst in a CO<sub>2</sub>-free environment. During reaction, if feasible, minimize the partial pressure of CO<sub>2</sub>.
- For Sintering:
  - Temperature Optimization: Operate at the lowest possible temperature that still provides adequate conversion. Sintering of La<sub>2</sub>O<sub>3</sub> becomes significant at temperatures above 1150°C, leading to a surface area reduction of up to 70%.<sup>[3]</sup>
  - Catalyst Modification: Doping La<sub>2</sub>O<sub>3</sub> with other oxides (e.g., SrO) can in some cases slightly increase the specific surface area and improve thermal stability.<sup>[3]</sup>
- For Coking:
  - Regeneration: Treat the coked catalyst in a controlled flow of air or a diluted oxygen stream at elevated temperatures (typically 400-600°C) to burn off the carbon deposits.
  - Feed Optimization: Adjusting the reactant ratios, for example, by increasing the oxidant-to-hydrocarbon ratio, can help minimize coke formation.

#### Issue 2: Low Initial Catalytic Activity

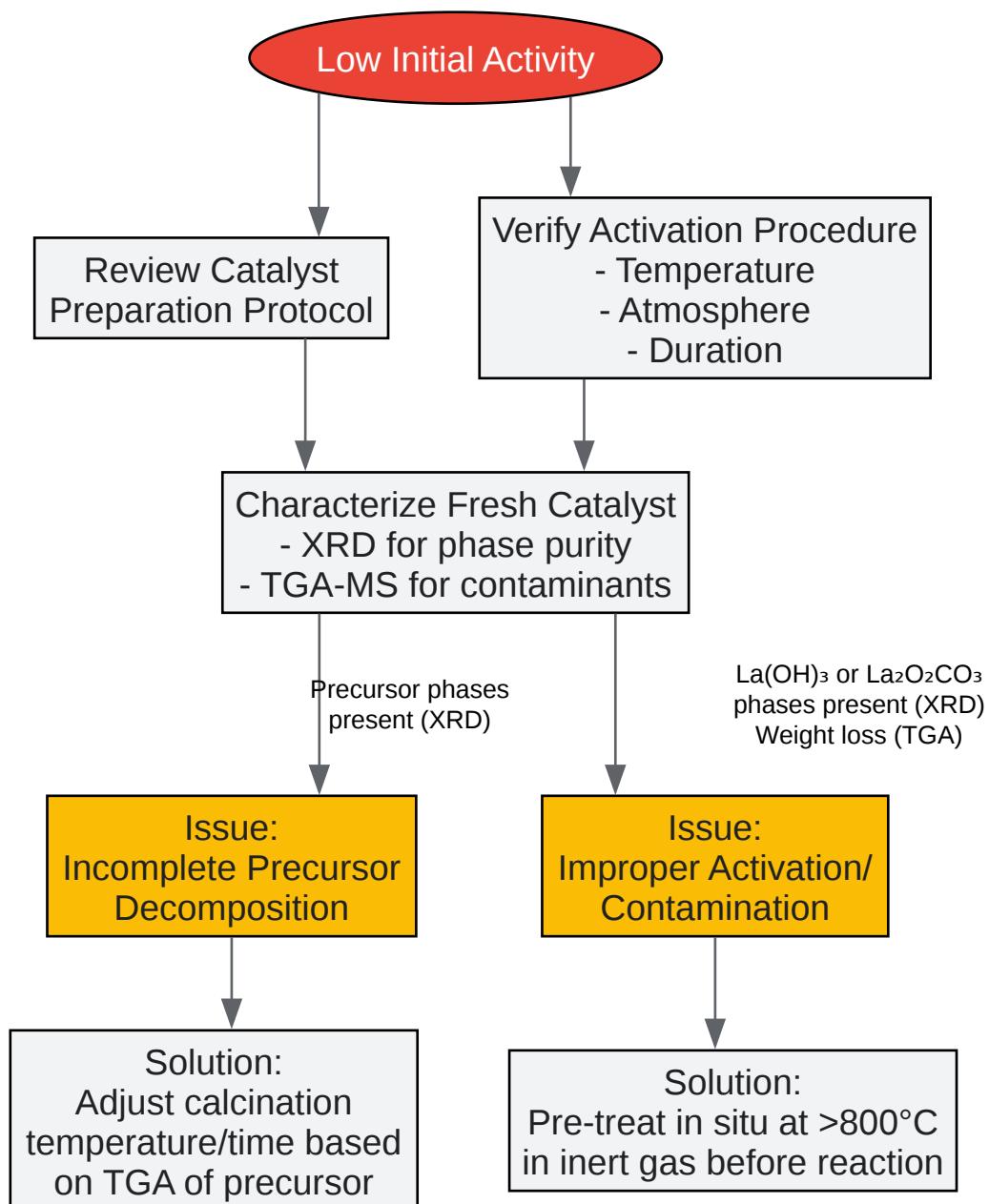
Q2: My freshly prepared La<sub>2</sub>O<sub>3</sub> catalyst shows very low activity. What could be the reasons?

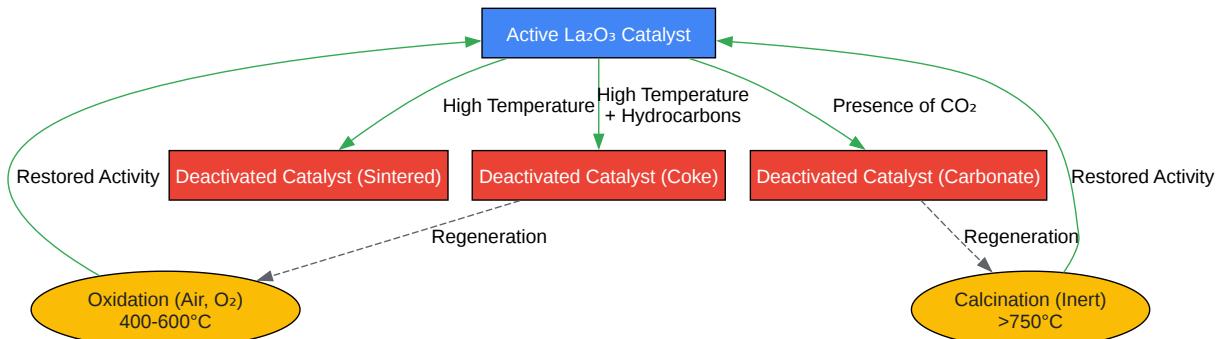
A2: Low initial activity is often related to the catalyst's preparation and activation procedure.

#### Troubleshooting Steps:

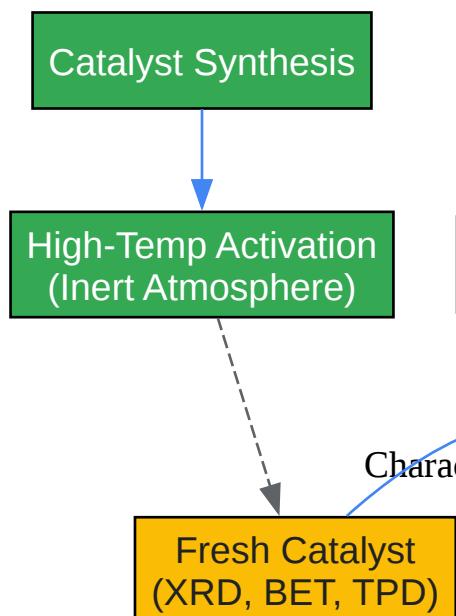
- Improper Activation: La<sub>2</sub>O<sub>3</sub> catalysts often require a pre-treatment step at high temperatures to ensure the desired crystalline phase and to remove adsorbed species like water and carbonates from atmospheric exposure.
- Surface Contamination: As mentioned, La<sub>2</sub>O<sub>3</sub> readily reacts with atmospheric CO<sub>2</sub> and H<sub>2</sub>O to form hydroxides and carbonates, which can cover the active sites.
- Incorrect Precursor Decomposition: If preparing the catalyst from a precursor (e.g., lanthanum nitrate or hydroxide), incomplete decomposition can result in a mixed-phase material with lower activity.

Activation and Characterization Workflow:

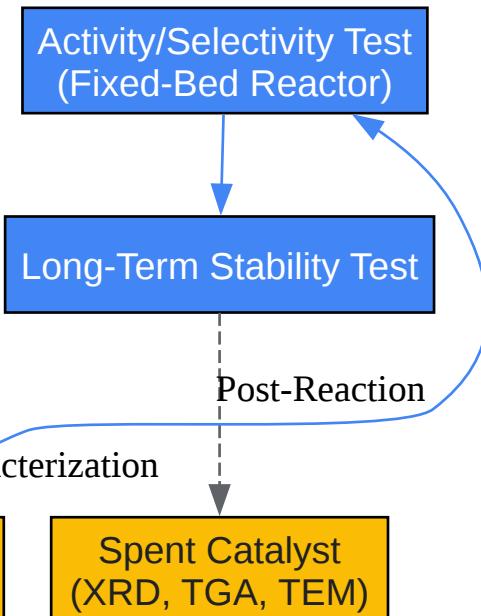




### Catalyst Preparation & Activation



### Performance Evaluation



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 3. Effect of Strontium on Structure and Superficial Area of La<sub>2</sub>O<sub>3</sub> [scirp.org]
- To cite this document: BenchChem. ["addressing catalyst deactivation in lanthanum oxide catalysts"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205565#addressing-catalyst-deactivation-in-lanthanum-oxide-catalysts]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)